Cas no 2097957-69-0 (2-(4-Cyanopiperidin-1-yl)benzoic acid)

2-(4-Cyanopiperidin-1-yl)benzoic acid is a versatile chemical intermediate featuring a benzoic acid core substituted with a 4-cyanopiperidine moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both a carboxylic acid and a nitrile group allows for further functionalization, enabling applications in heterocycle formation, amide coupling, and other derivatization reactions. Its piperidine scaffold contributes to enhanced solubility and bioavailability in drug development contexts. The compound is particularly useful in the design of bioactive molecules, offering a balance of stability and synthetic flexibility. High purity grades ensure consistent performance in research and industrial processes.
2-(4-Cyanopiperidin-1-yl)benzoic acid structure
2097957-69-0 structure
Product name:2-(4-Cyanopiperidin-1-yl)benzoic acid
CAS No:2097957-69-0
MF:C13H14N2O2
MW:230.262463092804
CID:5723874
PubChem ID:121204624

2-(4-Cyanopiperidin-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-8603
    • 2-(4-cyanopiperidin-1-yl)benzoic acid
    • AKOS026712928
    • 2097957-69-0
    • 2-(4-Cyanopiperidin-1-yl)benzoic acid
    • Inchi: 1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-8H2,(H,16,17)
    • InChI Key: PJQQUMIRTOKNMK-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1N1CCC(C#N)CC1)=O

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3Ų
  • XLogP3: 1.8

2-(4-Cyanopiperidin-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C176181-500mg
2-(4-Cyanopiperidin-1-yl)benzoic Acid
2097957-69-0
500mg
$ 365.00 2022-06-06
Life Chemicals
F1907-8603-0.5g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8603-2.5g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
2.5g
$1439.0 2023-09-07
TRC
C176181-100mg
2-(4-Cyanopiperidin-1-yl)benzoic Acid
2097957-69-0
100mg
$ 95.00 2022-06-06
TRC
C176181-1g
2-(4-Cyanopiperidin-1-yl)benzoic Acid
2097957-69-0
1g
$ 570.00 2022-06-06
Life Chemicals
F1907-8603-0.25g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8603-1g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8603-10g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8603-5g
2-(4-cyanopiperidin-1-yl)benzoic acid
2097957-69-0 95%+
5g
$2167.0 2023-09-07

Additional information on 2-(4-Cyanopiperidin-1-yl)benzoic acid

Introduction to 2-(4-Cyanopiperidin-1-yl)benzoic acid (CAS No. 2097957-69-0)

2-(4-Cyanopiperidin-1-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097957-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif that combines a benzoic acid moiety with a piperidine ring substituted at the 4-position with a cyano group. The precise arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

The benzoic acid moiety is well-documented for its role in various pharmacological applications, including its use as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the piperidine ring further enhances the compound's potential bioactivity, as piperidine derivatives are commonly found in biologically active molecules, particularly in kinase inhibitors and central nervous system (CNS) drugs. The cyano group at the 4-position of the piperidine ring introduces additional electronic properties, influencing both the reactivity and binding affinity of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-(4-cyanopiperidin-1-yl)benzoic acid with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. For instance, preliminary virtual screening studies have identified potential binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Additionally, the structural features of this compound may allow it to interact with ion channels and neurotransmitter receptors, opening avenues for therapeutic exploration in conditions like epilepsy and chronic pain.

In vitro experiments have begun to elucidate the pharmacokinetic profile of 2-(4-cyanopiperidin-1-yl)benzoic acid. Initial data indicate that the compound exhibits moderate solubility in aqueous buffers, suggesting potential for oral administration. Furthermore, preliminary stability studies suggest that the compound remains stable under standard storage conditions, though further investigation into its degradation pathways is necessary to optimize formulation strategies. The cyano group's presence may influence metabolic pathways, necessitating detailed studies on its biotransformation by liver enzymes such as cytochrome P450 (CYP450).

The synthesis of 2-(4-cyanopiperidin-1-yl)benzoic acid involves multi-step organic transformations, starting from readily available precursors like 4-cyanobenzaldehyde and piperidine derivatives. Key synthetic steps include nucleophilic addition followed by oxidation to yield the benzoic acid derivative. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and improving yield. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

One of the most promising areas of research involving 2-(4-cyanopiperidin-1-yl)benzoic acid is its potential application in modulating immune responses. The piperidine ring's ability to interact with immune-related proteins has been explored in several studies, suggesting its utility in developing immunomodulatory agents. For example, researchers have investigated its interaction with toll-like receptors (TLRs), which are critical regulators of innate immunity. By modulating TLR signaling pathways, this compound may offer therapeutic benefits in autoimmune diseases and infections.

Another area of interest is the compound's potential role in neurodegenerative diseases. The benzoic acid moiety is known to cross the blood-brain barrier (BBB), while the piperidine scaffold enhances penetration into neural tissues. Preclinical studies have begun to explore its effects on amyloid-beta aggregation, a hallmark protein associated with Alzheimer's disease. Initial findings suggest that 2-(4-cyanopiperidin-1-yl)benzoic acid may interfere with amyloid-beta fibril formation, offering a novel therapeutic approach to combat this debilitating condition.

The development of novel drug candidates requires rigorous safety evaluation before transitioning to clinical trials. Toxicological studies have been initiated to assess acute and chronic toxicity profiles of 2-(4-cyanopiperidin-1-yl)benzoic acid. In vitro cell-based assays have been employed to evaluate cytotoxicity across multiple cell lines, while animal models are being used to assess systemic toxicity and organ-specific effects. These studies aim to establish safe dosage ranges and identify any potential adverse effects before human testing.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 2-(4-cyanopiperidin-1-yl)benzoic acid. Machine learning algorithms have been trained on large datasets containing known bioactive molecules, enabling rapid prediction of pharmacological properties. These tools help researchers prioritize compounds for experimental validation based on their predicted efficacy and safety profiles. Such innovations are transforming traditional drug development pipelines into more efficient and data-driven processes.

The future prospects for 2-(4-cyanopiperidin-1-yl)benzoic acid remain promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. As regulatory pathways for novel therapeutics evolve, compounds like this one may find their way into clinical trials within the next few years, offering hope for patients suffering from various diseases.

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